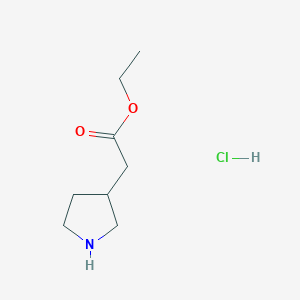

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

Übersicht

Beschreibung

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the IUPAC name ethyl 3-pyrrolidinylacetate hydrochloride . It has a molecular weight of 193.67 and its InChI code is 1S/C8H15NO2.ClH/c1-2-11-8 (10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H . The compound is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

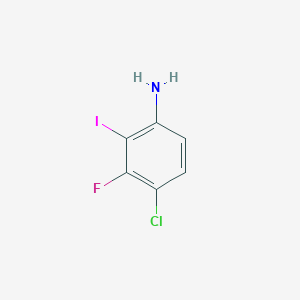

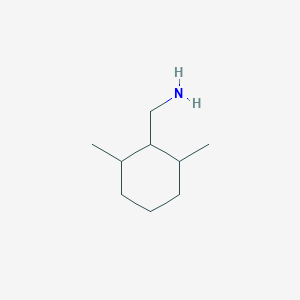

The synthesis of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride involves several steps . One method involves the reaction of 5-bromo-2-fluorobenzaldehyde with ethyl pyrrolidin-3-yl acetate hydrochloride in the presence of sodium carbonate . The reaction mixture is stirred at 90°C for 4 hours under a nitrogen atmosphere . After cooling to room temperature, water is added and the mixture is extracted with ethyl acetate . The organic layer is washed with water and saturated brine, and dried over magnesium sulfate . The solvent is then removed under reduced pressure, and the resulting residue is separated and purified by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride can be represented by the InChI code 1S/C8H15NO2.ClH/c1-2-11-8 (10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H . This indicates that the compound consists of an ethyl group (C2H5), a pyrrolidin-3-yl group (C4H8N), an acetate group (C2H3O2), and a chloride ion (Cl^-) .Physical And Chemical Properties Analysis

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a liquid or solid or semi-solid or lump . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

1. Neurological Effects

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has been studied for its effects on memory and learning. For example, the ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives showed memory facilitation in mice, as demonstrated through swimming maze tests (Li Ming-zhu, 2007).

2. Chemical Synthesis and Catalysis

The compound has been used in various chemical syntheses and catalysis processes. Notably, it has been involved in the stereoselective synthesis of highly functionalized pyrrolidines and in the synthesis of novel products like diethyl 2-cyano-4-oxohexanedioate (S. Sano et al., 2006); (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

3. Computational Chemistry Studies

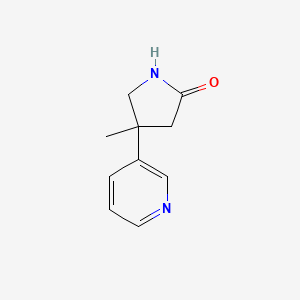

The compound has been a subject in computational chemistry, particularly in density functional theory (DFT) and quantum chemical investigations. These studies focus on the molecular properties of substituted pyrrolidinones, which include variants of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (M. Bouklah et al., 2012).

4. Corrosion Inhibition

Research has explored its derivatives as corrosion inhibitors, demonstrating effectiveness in protecting steel in acidic environments. This involves adsorption studies and understanding the molecular interaction with metal surfaces (M. Bouklah et al., 2006).

5. Green Chemistry Applications

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has been used in environmentally-friendly synthesis methods. For instance, it played a role in the synthesis of alicyclic ring-fused benzimidazoles using hydrogen peroxide in ethyl acetate, highlighting a shift towards greener chemical processes (Martin Sweeney et al., 2017).

6. Anticancer Research

There has been research into the synthesis of potential anticancer agents involving derivatives of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This includes the synthesis of complex molecules that may have applications in cancer treatment (C. Temple et al., 1983).

Safety and Hazards

The compound is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride are currently unknown. This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen heterocycle . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases . .

Mode of Action

As a pyrrolidine derivative, it may interact with biological targets in a manner similar to other compounds with this scaffold . The exact interactions and resulting changes depend on the specific targets, which are currently unknown for this compound.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could potentially affect its action and efficacy.

Eigenschaften

IUPAC Name |

ethyl 2-pyrrolidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHHKYXWUASOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741084 | |

| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

726139-60-2 | |

| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)

![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)

![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)

![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)

![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)